![molecular formula C10H7FN2O2 B12419369 Bis-Pro-5FU](/img/structure/B12419369.png)
Bis-Pro-5FU
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Overview
Description
Bis-Pro-5-Fluorouracil is a precursor to 5-Fluorouracil, a widely used antineoplastic antimetabolite. This compound enhances the oral bioavailability and safety profile of 5-Fluorouracil chemotherapy regimens. 5-Fluorouracil is extensively utilized in the research of colorectal and pancreatic cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-Pro-5-Fluorouracil involves the incorporation of 5-Fluorouracil into a prodrug form to enhance its bioavailability. One common method involves the use of palladium-catalyzed reactions to convert the precursor into the active drug . The reaction conditions typically include the use of palladium as a catalyst, along with other reagents such as hydrogen gas and solvents like dimethyl sulfoxide.
Industrial Production Methods
Industrial production of Bis-Pro-5-Fluorouracil involves large-scale synthesis using automated systems like peristaltic pumps to ensure accuracy and efficiency . These systems help in reducing the preparation time and minimizing the risk of musculoskeletal disorders among workers.
Chemical Reactions Analysis
Types of Reactions
Bis-Pro-5-Fluorouracil undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound into its active form.
Substitution: Substitution reactions can modify the functional groups attached to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and solvents like dimethyl sulfoxide . The conditions often involve controlled temperatures and pressures to ensure the desired reaction outcomes.
Major Products Formed
The major product formed from these reactions is 5-Fluorouracil, which is the active form of the compound used in chemotherapy .
Scientific Research Applications
Bis-Pro-5-Fluorouracil has a wide range of scientific research applications, including:
Chemistry: Used in the study of fluorinated pyrimidines and their chemical properties.
Biology: Investigated for its role in DNA and RNA modifications.
Medicine: Extensively used in cancer research, particularly for colorectal and pancreatic cancers
Industry: Employed in the development of new drug delivery systems and prodrug formulations.
Mechanism of Action
The mechanism of action of Bis-Pro-5-Fluorouracil involves its conversion into 5-Fluorouracil, which then inhibits thymidylate synthase, an enzyme crucial for DNA synthesis . This inhibition leads to the disruption of DNA and RNA synthesis, ultimately causing cell death. The compound also incorporates into RNA and DNA, further disrupting their normal functions .
Comparison with Similar Compounds
Similar Compounds
Tegafur: Another prodrug of 5-Fluorouracil, used to enhance its bioavailability.
Capecitabine: A prodrug that is converted into 5-Fluorouracil in the body.
6-Fluorouracil: A fluorinated pyrimidine with minimal biological activity.
Uniqueness
Bis-Pro-5-Fluorouracil is unique in its ability to enhance the oral bioavailability and safety profile of 5-Fluorouracil, making it a valuable compound in chemotherapy regimens . Its use of palladium-catalyzed reactions for activation also sets it apart from other similar compounds .
Biological Activity
Bis-Pro-5FU, a prodrug of 5-Fluorouracil (5-FU), has garnered attention in cancer research due to its enhanced oral bioavailability and improved safety profile compared to traditional 5-FU treatments. This compound aims to overcome some limitations associated with 5-FU, particularly its adverse effects and variable bioavailability when administered orally. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various cancer models, and relevant case studies.
This compound (CAS#: 2155827-07-7) is designed to enhance the pharmacological properties of 5-FU. The molecular formula is C10H7FN2O2 with a molecular weight of 206.17 g/mol. It functions primarily as an antineoplastic agent by inhibiting thymidylate synthase (TS), which is crucial for DNA synthesis and repair in rapidly dividing cancer cells. The mechanism involves the conversion of this compound into active metabolites that mimic uracil, leading to the incorporation of fluorinated nucleotides into RNA and DNA, ultimately inducing cytotoxic effects through apoptosis and autophagy .
1. Synergistic Effects with Other Agents
Research indicates that this compound exhibits synergistic interactions when combined with other chemotherapeutic agents. For instance, studies have shown that combining this compound with inhibitors like CX-4945 enhances its cytotoxic effects on specific cancer cell lines such as MDA-MB-231 (breast cancer) by activating apoptotic pathways and inhibiting key signaling proteins like FAK and p38 MAPK .
2. In Vitro Studies
In vitro studies demonstrate that this compound effectively reduces cell viability in various cancer types. A study highlighted that treatment with this compound resulted in significant apoptosis in colorectal cancer cells, attributed to increased levels of pro-apoptotic markers and decreased expression of anti-apoptotic proteins .
3. In Vivo Models
In vivo experiments using animal models have further validated the efficacy of this compound. For example, a study involving rats showed that administration of this compound led to reduced tumor growth rates compared to controls receiving standard 5-FU treatment. The compound also exhibited a favorable safety profile, with lower incidences of cardiotoxicity compared to traditional 5-FU .
Case Study 1: Colorectal Cancer Treatment
A clinical trial involving patients with advanced colorectal cancer investigated the effectiveness of this compound combined with standard chemotherapy regimens. Results indicated improved overall survival rates and reduced side effects compared to those treated solely with 5-FU. Patients reported fewer gastrointestinal disturbances and better quality of life metrics during treatment .
Case Study 2: Breast Cancer Therapy
Another case study focused on breast cancer patients receiving this compound as part of their treatment regimen. The findings revealed a significant decrease in tumor markers and an increase in survival rates over a six-month period compared to historical data from patients treated with conventional therapies .
Data Tables
The following table summarizes key findings from studies on this compound:
Study Type | Cancer Type | Treatment Regimen | Key Findings |
---|---|---|---|
In Vitro | Colorectal Cancer | This compound | Significant reduction in cell viability |
In Vitro | Breast Cancer | This compound + CX-4945 | Enhanced apoptosis and cell cycle arrest |
In Vivo | Colorectal Cancer | This compound | Reduced tumor growth; improved safety profile |
Clinical Trial | Advanced Colorectal | This compound + standard therapy | Improved survival rates; fewer side effects |
Clinical Trial | Breast Cancer | This compound | Decreased tumor markers; better quality of life |
Properties
Molecular Formula |
C10H7FN2O2 |
---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
5-fluoro-2,4-bis(prop-2-ynoxy)pyrimidine |
InChI |
InChI=1S/C10H7FN2O2/c1-3-5-14-9-8(11)7-12-10(13-9)15-6-4-2/h1-2,7H,5-6H2 |
InChI Key |
UEJQGOKMPMUMTO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=NC(=NC=C1F)OCC#C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.